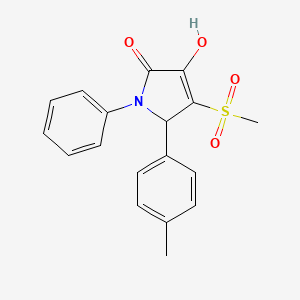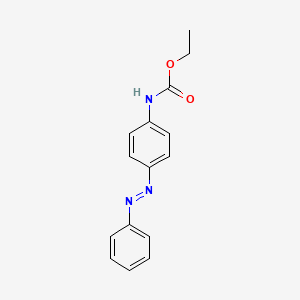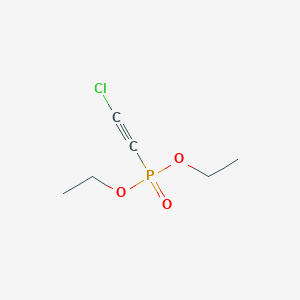![molecular formula C12H18N4S B14146889 (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide CAS No. 18300-67-9](/img/structure/B14146889.png)
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to a hydrazinecarbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide typically involves the condensation of 4-(diethylamino)benzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential treatment for certain types of cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants and coatings.
Mecanismo De Acción
The mechanism of action of (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide involves its interaction with cellular targets such as enzymes and receptors. The diethylamino group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(diethylamino)benzylidene)-4-phenyl-1-piperazinamine
- N’-(4-(diethylamino)benzylidene)hexadecanohydrazide
- Benzoic acid (4-diethylamino-benzylidene)-hydrazide
Uniqueness
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
18300-67-9 |
|---|---|
Fórmula molecular |
C12H18N4S |
Peso molecular |
250.37 g/mol |
Nombre IUPAC |
[(E)-[4-(diethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-3-16(4-2)11-7-5-10(6-8-11)9-14-15-12(13)17/h5-9H,3-4H2,1-2H3,(H3,13,15,17)/b14-9+ |
Clave InChI |
BACMXYJKOOIPTI-NTEUORMPSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)

![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)


![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)


![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)
![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

